molecular formula C31H30Br6N4O11 B12845762 (+)-11-epi-Fistularin 3

(+)-11-epi-Fistularin 3

Cat. No.: B12845762
M. Wt: 1114.0 g/mol
InChI Key: TURTULDFIIAPTC-LWQYBKJXSA-N
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Description

(+)-11-epi-Fistularin 3 is a marine natural product isolated from sponges of the genus Aplysina. This compound belongs to the class of bromotyrosine-derived alkaloids, which are known for their diverse biological activities. The structure of this compound includes a brominated tyrosine residue, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-11-epi-Fistularin 3 involves several steps, starting from commercially available starting materials. The key steps include bromination, cyclization, and coupling reactions. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyclization agents like trifluoroacetic acid (TFA). The final coupling step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may allow for scalable production in the future, utilizing optimized synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(+)-11-epi-Fistularin 3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom in the structure can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the bromine atom.

Scientific Research Applications

(+)-11-epi-Fistularin 3 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying bromotyrosine-derived alkaloids and their reactivity.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of (+)-11-epi-Fistularin 3 involves its interaction with cellular targets, leading to various biological effects. The compound is known to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The brominated tyrosine residue plays a crucial role in its binding to molecular targets, disrupting cellular pathways and leading to its biological activities.

Comparison with Similar Compounds

(+)-11-epi-Fistularin 3 is compared with other bromotyrosine-derived alkaloids, such as:

    Fistularin 3: Similar structure but differs in the stereochemistry of the brominated tyrosine residue.

    Aeroplysinin-1: Another bromotyrosine-derived compound with distinct biological activities.

    Psammaplin A: A bromotyrosine-derived compound with potent anticancer properties.

The uniqueness of this compound lies in its specific stereochemistry, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C31H30Br6N4O11

Molecular Weight

1114.0 g/mol

IUPAC Name

(5S,6R)-7,9-dibromo-N-[(2R)-3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13-,20?,26+,27+,30-,31-/m1/s1

InChI Key

TURTULDFIIAPTC-LWQYBKJXSA-N

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NC[C@H](COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br

Origin of Product

United States

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